

natural abundance and isotopic composition of cerium

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An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of **Cerium**

Introduction

Cerium (Ce) is a chemical element with the atomic number 58. As the most abundant of the rare-earth elements, it constitutes approximately 68 parts per million of the Earth's crust.[1] Naturally occurring **cerium** is a composite of four isotopes that are observationally stable.[1][2][3] Beyond these, a number of synthetic radioactive isotopes have been characterized.[1][3] The study of **cerium**'s isotopic composition is crucial in geochemistry and nuclear forensics, where it can serve as a tracer for geological processes and the origin of nuclear materials.[4][5]

This guide provides a comprehensive overview of the natural abundance and isotopic composition of **cerium**, details the experimental protocols for its analysis, and presents key data in a structured format for researchers, scientists, and professionals in drug development.

Natural Abundance and Stable Isotopes

Cerium found in nature is composed of four isotopes: ^{136}Ce , ^{138}Ce , ^{140}Ce , and ^{142}Ce . [1][2][3] Of these, ^{140}Ce is by far the most abundant, making up over 88% of all natural **cerium**. [1][2][6] While all four are considered observationally stable, only ^{140}Ce is theoretically stable. [1][3] The other three are predicted to undergo radioactive decay over extremely long timescales, though these decays have not yet been observed. [1][3]

Table 1: Natural Abundance and Properties of Stable **Cerium** Isotopes

Isotope	Atomic Mass (Da)	Natural Abundance (atom %)	Nuclear Spin (I)	Predicted Decay Mode
¹³⁶ Ce	135.907140	0.185 (2)	0	Double Electron Capture
¹³⁸ Ce	137.905985	0.251 (2)	0	Double Electron Capture
¹⁴⁰ Ce	139.905433	88.450 (51)	0	Theoretically Stable
¹⁴² Ce	141.909241	11.114 (51)	0	Double Beta Decay, Alpha Decay

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[6\]](#)

The lighter isotopes, ¹³⁶Ce and ¹³⁸Ce, are theoretically expected to decay into isotopes of barium via double electron capture.[\[1\]](#) The heaviest stable isotope, ¹⁴²Ce, is predicted to undergo double beta decay to ¹⁴²Nd or alpha decay to ¹³⁸Ba, with a theoretical half-life of approximately 5×10^{16} years.[\[1\]](#)[\[7\]](#)

Radioactive Isotopes of Cerium

In addition to the stable isotopes, 35 radioisotopes of **cerium** have been characterized, with mass numbers ranging from 121 to 157.[\[3\]](#) These isotopes are synthetically produced and are not part of naturally occurring **cerium**. The isotopes from ¹⁴⁰Ce to ¹⁴⁴Ce are known to occur as fission products of uranium.[\[1\]](#) The primary decay mode for isotopes lighter than ¹⁴⁰Ce is electron capture or inverse beta decay to lanthanum isotopes, while heavier isotopes typically undergo beta decay to praseodymium isotopes.[\[1\]](#)

Table 2: Key Radioactive Isotopes of **Cerium**

Isotope	Half-Life	Primary Decay Mode	Decay Product
^{134}Ce	3.16 days	Electron Capture (EC)	^{134}La
^{139}Ce	137.6 days	Electron Capture (EC)	^{139}La
^{141}Ce	32.50 days	Beta Decay (β^-)	^{141}Pr
^{144}Ce	284.9 days	Beta Decay (β^-)	^{144}Pr

Data sourced from multiple references.[1][6][8]

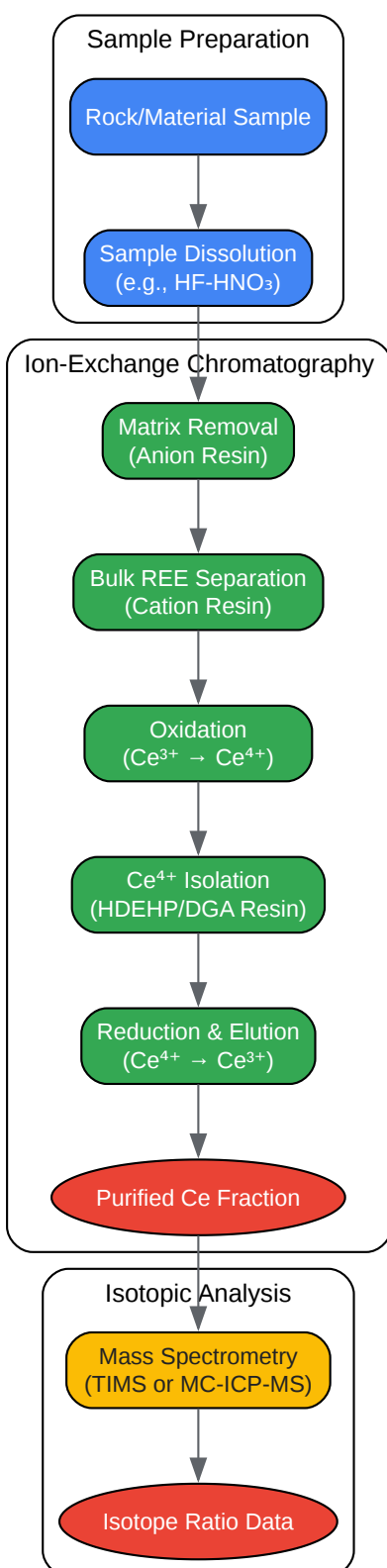
Experimental Protocols for Isotopic Analysis

The precise measurement of **cerium**'s isotopic composition is essential for its application as a geochemical tracer. The primary analytical techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[5][9] A critical prerequisite for accurate analysis is the effective chemical separation of **cerium** from the sample matrix and, particularly, from elements that cause isobaric interferences (e.g., Barium, Neodymium, and Samarium).[5][9]

Sample Preparation and Chemical Separation

- **Sample Dissolution:** The initial step involves dissolving the sample material. For silicate rocks, a mixture of hydrofluoric (HF) and nitric (HNO_3) acids is typically used.[10] Carbonate samples may be dissolved in weak acetic acid to avoid leaching elements from detrital components.[10]
- **Ion-Exchange Chromatography:** A multi-stage ion chromatography process is employed to isolate **cerium**.[9]
 - **Iron and Matrix Removal:** An initial column using an anion resin (e.g., AG1-X8) may be used to remove iron and other matrix components.[9]
 - **Rare-Earth Element (REE) Separation:** A cation resin (e.g., AG50W-X8) is used to separate the bulk REE fraction from other elements.[9]

- **Cerium** Isolation: The unique redox chemistry of **cerium** is exploited for its final purification. **Cerium** is oxidized from Ce^{3+} to Ce^{4+} using an oxidant like sodium bromate (NaBrO_3) in nitric acid.[9][10] The sample is then passed through a specialized resin (e.g., HDEHP or Eichrom DGA) that retains Ce^{4+} while allowing other trivalent REEs to pass through.[9][10][11] **Cerium** is subsequently reduced back to Ce^{3+} and eluted from the column using a reducing agent like hydrogen peroxide (H_2O_2) in hydrochloric acid (HCl).[9][10]



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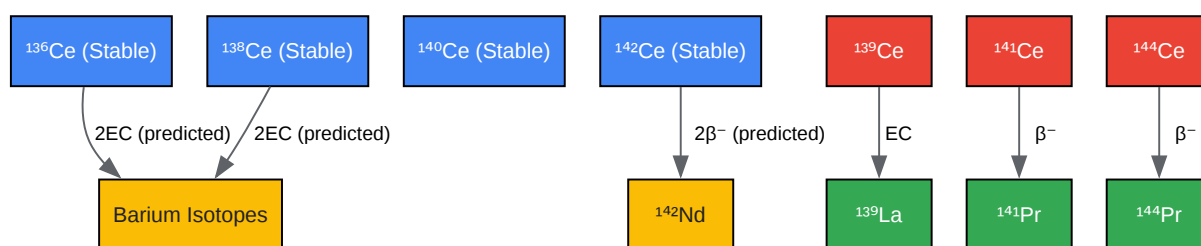
General workflow for **cerium** isotopic analysis.

Mass Spectrometry

- Thermal Ionization Mass Spectrometry (TIMS): This technique offers very high precision. **Cerium** can be measured as either an oxide ion (CeO^+) or an elemental ion (Ce^+).^{[5][10]} The Ce^+ method is more direct but can suffer from isobaric interference from ^{138}Ba on ^{138}Ce .^[5] This interference can be suppressed by using activators like tantalum fluoride (TaF_5) during analysis.^[5] The double filament technique is commonly used for sample ionization.^[10]
- Multi-Collector ICP-MS (MC-ICP-MS): This method provides high sample throughput. Samples are introduced into the plasma using a desolvating nebulizer.^[9] To correct for instrumental mass bias, a sample-standard bracketing approach is often combined with doping the sample with an element of known isotopic composition, such as samarium (Sm).^{[9][11]}

Isotopic Decay and Fractionation

The isotopic system of **cerium** provides insights into nuclear stability and geochemical processes. The predicted decay of its observationally stable isotopes and the known decay of its radioisotopes illustrate fundamental principles of nuclear physics.



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Simplified decay pathways for key **cerium** isotopes.

Furthermore, **cerium** isotopes can be fractionated during natural redox reactions.^[4] When Ce^{3+} is oxidized to the less soluble Ce^{4+} , the heavier isotopes tend to remain in the trivalent state in solution, while the lighter isotopes are preferentially incorporated into the tetravalent

solid phase.[4] This fractionation makes the stable Ce isotopic composition a powerful proxy for studying past and present redox conditions in various environments.[4]

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